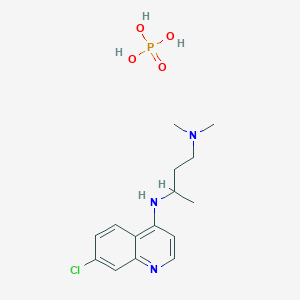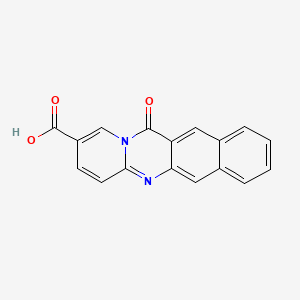
3-(4-Chloroanilino)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloroanilino)-2-methylpropanoic acid: is an organic compound characterized by the presence of a chloroaniline group attached to a methylpropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : The synthesis of 3-(4-Chloroanilino)-2-methylpropanoic acid typically begins with the nitration of aniline to form 4-chloroaniline. This is followed by the reaction of 4-chloroaniline with 2-methylpropanoic acid under acidic conditions to form the desired product.
Reaction Conditions: The nitration step requires concentrated nitric acid and sulfuric acid at low temperatures. The subsequent reaction with 2-methylpropanoic acid is typically carried out in the presence of a catalyst such as hydrochloric acid.
-
Industrial Production Methods: : Industrially, the compound can be synthesized using a continuous flow process where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. This method often employs automated systems to maintain optimal reaction conditions.
化学反应分析
Types of Reactions
-
Oxidation: : 3-(4-Chloroanilino)-2-methylpropanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
-
Substitution: : The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the extent of oxidation.
Reduction Products: Reduced amine derivatives.
Substitution Products: Compounds with different functional groups replacing the chloro group.
科学研究应用
Chemistry
In chemistry, 3-(4-Chloroanilino)-2-methylpropanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 3-(4-Chloroanilino)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroaniline group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biological activity of the target, resulting in therapeutic or biochemical effects.
相似化合物的比较
Similar Compounds
3-(4-Bromoanilino)-2-methylpropanoic acid: Similar structure with a bromo group instead of a chloro group.
3-(4-Fluoroanilino)-2-methylpropanoic acid: Contains a fluoro group in place of the chloro group.
3-(4-Methoxyanilino)-2-methylpropanoic acid: Features a methoxy group instead of a chloro group.
Uniqueness
3-(4-Chloroanilino)-2-methylpropanoic acid is unique due to the presence of the chloro group, which imparts specific chemical properties such as increased reactivity in substitution reactions and potential biological activity. The chloro group can also influence the compound’s solubility and stability, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
38433-98-6 |
|---|---|
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC 名称 |
3-(4-chloroanilino)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-7(10(13)14)6-12-9-4-2-8(11)3-5-9/h2-5,7,12H,6H2,1H3,(H,13,14) |
InChI 键 |
MBIZQDHHJQIKTO-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC1=CC=C(C=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B11999534.png)
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)
![6-(2-methylbutan-2-yl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11999548.png)











